molecular formula C26H26NO8P B613470 Fmoc-D-Tyr(Po3Me2)-OH CAS No. 201335-92-4

Fmoc-D-Tyr(Po3Me2)-OH

Cat. No.: B613470
CAS No.: 201335-92-4
M. Wt: 511.47
InChI Key: ZQHCDMSMVMNCER-XMMPIXPASA-N
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Description

Fmoc-D-Tyr(Po3Me2)-OH: is a derivative of the amino acid tyrosine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dimethyl phosphate group. This compound is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Tyr(Po3Me2)-OH is used in the synthesis of phosphorylated peptides, which are important in studying protein phosphorylation and signal transduction pathways.

Biology:

    Protein Studies: Phosphorylated peptides are used as substrates in kinase assays to study enzyme activity and regulation.

Medicine:

    Drug Development: Phosphorylated peptides are investigated for their potential as therapeutic agents in diseases related to abnormal phosphorylation, such as cancer.

Industry:

Mechanism of Action

Target of Action

Fmoc-D-Tyr(Po3Me2)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino acids that are being linked together to form a peptide chain .

Mode of Action

This compound operates by interacting with its targets (amino acids) through a process known as Solid Phase Peptide Synthesis (SPPS) . This process involves the use of a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group acts as a temporary protecting group for the amino terminus of the peptide chain, preventing unwanted side reactions during the synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain . The downstream effects of these pathways include the production of peptides with specific sequences, which can be used in various biological studies and applications .

Pharmacokinetics

The compound’s bioavailability in a peptide synthesis reaction is influenced by factors such as the efficiency of the coupling reaction and the stability of the compound under the reaction conditions .

Result of Action

The result of this compound’s action is the successful synthesis of a peptide chain with a specific sequence . This can have various molecular and cellular effects depending on the sequence of the peptide and its biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis reaction is carried out, such as temperature, pH, and the presence of other reagents . Additionally, the choice of solvents can also impact the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Tyr(Po3Me2)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-tyrosine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.

    Phosphorylation: The hydroxyl group of the tyrosine residue is phosphorylated using dimethyl phosphorochloridate in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as column chromatography to obtain the final compound, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Phosphorylation: The dimethyl phosphate group can undergo hydrolysis to form the free phosphate group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Phosphorylation: Dimethyl phosphorochloridate and triethylamine.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

Comparison with Similar Compounds

    Fmoc-D-Tyr(tBu)-OH: Similar structure but with a tert-butyl protecting group instead of a phosphate group.

    Fmoc-L-Tyr(Po3Me2)-OH: The L-isomer of the compound, used in similar applications but with different stereochemistry.

Uniqueness:

Properties

IUPAC Name

(2R)-3-(4-dimethoxyphosphoryloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-32-36(31,33-2)35-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHCDMSMVMNCER-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140449
Record name D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201335-92-4
Record name D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201335-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, dimethyl phosphate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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